molecular formula C8H6N2O3 B2794141 N-(1,2-oxazol-4-yl)furan-2-carboxamide CAS No. 1343614-10-7

N-(1,2-oxazol-4-yl)furan-2-carboxamide

Cat. No.: B2794141
CAS No.: 1343614-10-7
M. Wt: 178.147
InChI Key: JYYAGHFNNGNVCP-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)furan-2-carboxamide is a compound that features both an isoxazole ring and a furan ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while furan is a five-membered aromatic ring with one oxygen atom. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: Both the isoxazole and furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole and furan derivatives depending on the reagents used.

Scientific Research Applications

N-(1,2-oxazol-4-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share the isoxazole ring structure.

    Furan derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.

Uniqueness

N-(1,2-oxazol-4-yl)furan-2-carboxamide is unique due to the presence of both isoxazole and furan rings in a single molecule. This dual-ring structure can impart unique chemical and biological properties that are not observed in compounds containing only one of these rings.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYAGHFNNGNVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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